Arachidonyl-2-(chloroethyl-d4)amide
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Overview
Description
Arachidonyl-2-(chloroethyl-d4)amide is a synthetic organic compound characterized by a long hydrocarbon chain with multiple double bonds and a terminal amide group containing a 2-chloroethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Arachidonyl-2-(chloroethyl-d4)amide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of icosa-5,8,11,14-tetraenoic acid, which can be obtained through the partial hydrogenation of polyunsaturated fatty acids.
Amidation Reaction: The icosa-5,8,11,14-tetraenoic acid is then reacted with 2-chloroethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The double bonds in the hydrocarbon chain can undergo oxidation reactions, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: The double bonds can also be reduced to single bonds using hydrogenation reactions, typically in the presence of a metal catalyst such as palladium on carbon.
Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, diols, or hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its reactivity can be studied to understand the mechanisms of various organic reactions.
Biology and Medicine:
Drug Development:
Biological Studies: It can be used in studies to investigate the effects of polyunsaturated fatty acid derivatives on biological systems.
Industry:
Materials Science: The compound may be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Arachidonyl-2-(chloroethyl-d4)amide would depend on its specific application. In a biological context, the compound could interact with cellular membranes or enzymes, potentially affecting signal transduction pathways or metabolic processes. The 2-chloroethyl group may also participate in alkylation reactions with nucleophilic sites in biomolecules, leading to various biological effects.
Comparison with Similar Compounds
(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoic acid: Lacks the 2-chloroethyl group but has a similar hydrocarbon chain structure.
(5E,8E,11E,14E)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide: Similar structure but with a hydroxyethyl group instead of a chloroethyl group.
Uniqueness:
- The presence of the 2-chloroethyl group in Arachidonyl-2-(chloroethyl-d4)amide imparts unique reactivity, particularly in nucleophilic substitution reactions.
- The multiple double bonds in the hydrocarbon chain provide sites for various chemical modifications, making it a versatile compound for synthetic applications.
Properties
IUPAC Name |
(5E,8E,11E,14E)-N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6+,10-9+,13-12+,16-15+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJNCDSAIRBRIA-CGRWFSSPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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